Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate
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Overview
Description
Benoxaprofen Ethyl Ester is a chemical compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.78 g/mol . It is an ester derivative of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . Benoxaprofen Ethyl Ester is primarily used as an impurity reference material in pharmaceutical testing .
Preparation Methods
Benoxaprofen Ethyl Ester can be synthesized through the esterification of Benoxaprofen with ethanol in the presence of a catalyst . The general reaction involves the conversion of carboxylic acids to esters using alcohols and acid catalysts. Industrial production methods typically involve the use of Fischer esterification, where Benoxaprofen is reacted with ethanol under acidic conditions to form Benoxaprofen Ethyl Ester .
Chemical Reactions Analysis
Benoxaprofen Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: Ester compounds can undergo nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions are Benoxaprofen and ethanol in the case of hydrolysis .
Scientific Research Applications
Benoxaprofen Ethyl Ester is used in various scientific research applications, including:
Pharmaceutical Testing: It serves as a reference standard for impurity analysis in the development and quality control of pharmaceutical products.
Analytical Chemistry: It is used in method validation and stability testing to ensure the accuracy and reliability of analytical methods.
Biomedical Research: While specific biomedical applications are limited, Benoxaprofen Ethyl Ester can be used in studies related to the pharmacokinetics and metabolism of Benoxaprofen.
Mechanism of Action
Comparison with Similar Compounds
Benoxaprofen Ethyl Ester can be compared to other ester derivatives of non-steroidal anti-inflammatory drugs. Similar compounds include:
Ibuprofen Ethyl Ester: An ester derivative of Ibuprofen, another NSAID of the propionic acid class.
Naproxen Ethyl Ester: An ester derivative of Naproxen, also an NSAID of the propionic acid class.
The uniqueness of Benoxaprofen Ethyl Ester lies in its specific structure and its use as a reference standard for Benoxaprofen impurities . Unlike other ester derivatives, it is not used therapeutically but rather for analytical and quality control purposes .
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-18(21)11(2)13-6-9-16-15(10-13)20-17(23-16)12-4-7-14(19)8-5-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAYIAAIKPJCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965509 |
Source
|
Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-41-4 |
Source
|
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-alpha-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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